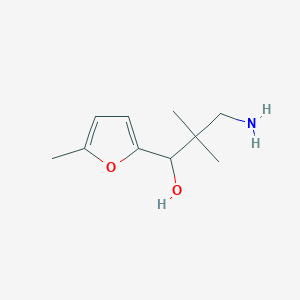![molecular formula C13H19N3O2 B13191340 N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide](/img/structure/B13191340.png)
N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in scientific research due to its unique properties and potential benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide involves several steps. One common method includes the reaction of 2,6-dimethylphenyl isocyanate with methylamine and acetic acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process often includes the use of solvents and catalysts to enhance the reaction efficiency and yield. The final product is usually purified through crystallization or chromatography to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-dimethylphenyl)-2-[(5-chloropentyl)methylamino]acetamide
- N-(2,6-dimethylphenyl)-2-[(diphenylmethyl)(methyl)amino]acetamide
- N-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)carbamoyl]methyl(methyl)amino]acetamide
Uniqueness
N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide is unique due to its specific structural features and functional groups
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-(methylamino)acetamide |
InChI |
InChI=1S/C13H19N3O2/c1-9-5-4-6-10(2)13(9)16-12(18)8-15-11(17)7-14-3/h4-6,14H,7-8H2,1-3H3,(H,15,17)(H,16,18) |
Clé InChI |
MUXRHVVTSBFARO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B13191260.png)




![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13191301.png)



![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13191323.png)




